Lipophilicity (LogP) Differentiation Versus N-Unsubstituted Parent Scaffold (CAS 5932-31-0): Implications for Membrane Permeability
Ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate exhibits a computed LogP of 2.54 compared to LogP ~1.75 for the N-unsubstituted parent scaffold ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 5932-31-0) . The XLogP3 value for the target compound is 3.1 . This ~0.8–1.3 log unit increase, attributable to the N1-phenyl substituent, places the compound within a more favorable lipophilicity range for passive membrane permeability while maintaining compliance with typical drug-likeness filters (LogP < 5) [1].
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.54 (Chemscene); XLogP3 = 3.1 (PubChem) |
| Comparator Or Baseline | Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (CAS 5932-31-0): LogP = 1.75 (ACD/Labs); XLogP3 not reported |
| Quantified Difference | ΔLogP ≈ +0.8 to +1.3 log units (target minus N-unsubstituted analog) |
| Conditions | Computational prediction; experimental LogP determined by shake-flask or HPLC method for comparator |
Why This Matters
Higher lipophilicity within the drug-like range (LogP 1–5) can enhance passive membrane permeability and oral bioavailability potential, making this compound a more suitable starting point for cell-permeable probe or lead development compared to the more polar N-unsubstituted scaffold.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
